molecular formula C15H12FN3O2S B4581968 N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B4581968
M. Wt: 317.3 g/mol
InChI Key: GJWVNNAUGOVSEV-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a quinoline moiety, and a carboxamide group. Its distinct chemical properties make it a valuable tool in various experimental assays and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and quinoline intermediates. One common synthetic route includes the following steps:

    Thiazole Synthesis: The thiazole ring is synthesized by reacting 2-amino-4,5-dimethylthiazole with appropriate reagents under controlled conditions.

    Quinoline Synthesis: The quinoline moiety is prepared by reacting 6-fluoro-4-hydroxyquinoline with suitable starting materials.

    Coupling Reaction: The final step involves coupling the thiazole and quinoline intermediates to form the desired carboxamide compound. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that favor amide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a colored formazan product, which can be quantified to assess cell health . This reduction process is indicative of active cellular metabolism and is used to measure cell proliferation and cytotoxicity.

Comparison with Similar Compounds

N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions in biological assays and chemical reactions.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWVNNAUGOVSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
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N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.